molecular formula C12H10ClNS B1279985 4-((4-Chlorophenyl)thio)aniline CAS No. 32631-29-1

4-((4-Chlorophenyl)thio)aniline

Cat. No. B1279985
CAS RN: 32631-29-1
M. Wt: 235.73 g/mol
InChI Key: DVTZWUZZYSGZLE-UHFFFAOYSA-N
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Description

The compound "4-((4-Chlorophenyl)thio)aniline" is a derivative of aniline, which is an aromatic amine. Aniline derivatives are significant in various chemical reactions and have applications in the synthesis of pharmaceuticals, dyes, and polymers. The presence of a chlorophenyl group and a thioether linkage in "4-((4-Chlorophenyl)thio)aniline" suggests that it may exhibit unique chemical properties and reactivity patterns that could be leveraged in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to "4-((4-Chlorophenyl)thio)aniline" involves reactions that can introduce the chlorophenyl moiety and the thioether linkage. For instance, the synthesis of 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one was achieved by reacting 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate . This method could potentially be adapted to synthesize "4-((4-Chlorophenyl)thio)aniline" by choosing appropriate starting materials and reaction conditions that would introduce the thioether linkage to the aniline nitrogen.

Molecular Structure Analysis

The molecular structure of "4-((4-Chlorophenyl)thio)aniline" would be characterized by the presence of a sulfur atom bridging the aniline nitrogen and the chlorophenyl group. This thioether linkage would influence the electronic properties of the molecule, potentially affecting its reactivity. The chlorophenyl group is an electron-withdrawing group that could impact the electron density on the aniline nitrogen, which may be relevant in reactions where the nitrogen acts as a nucleophile.

Chemical Reactions Analysis

Aniline derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. The presence of the electron-withdrawing chlorophenyl group in "4-((4-Chlorophenyl)thio)aniline" could make the aniline nitrogen less nucleophilic, potentially affecting its reactivity in nucleophilic substitution reactions. Additionally, the sulfur atom could participate in reactions, such as the formation of sulfoxides or sulfones, under oxidizing conditions.

Physical and Chemical Properties Analysis

The physical properties of "4-((4-Chlorophenyl)thio)aniline" would likely include a higher boiling point and melting point compared to aniline due to the increased molecular weight and the presence of the chlorophenyl group. The compound's solubility in organic solvents could be influenced by the polarity introduced by the chlorophenyl and thioether groups. Chemical properties would include its basicity, which could be lower than that of aniline due to the electron-withdrawing effect of the chlorophenyl group, and its potential to undergo redox reactions involving the sulfur atom.

Scientific Research Applications

Kinetic Studies and Reaction Mechanisms

  • Kinetics and Mechanism in Organic Reactions : The aniline derivative, 4-((4-Chlorophenyl)thio)aniline, contributes to the understanding of reaction mechanisms and kinetics in organic chemistry. For instance, studies on the anilinolysis of aryl 4-nitrophenyl carbonates indicate variations in reaction mechanisms influenced by different anilines, including derivatives like 4-chlorophenyl (Castro, Gazitúa, & Santos, 2005). The kinetics and mechanisms of these reactions provide insights into the behavior of such compounds under varying conditions.

Environmental and Analytical Applications

  • Detection and Analysis of Pollutants : Aniline derivatives are used in designing sensors for detecting environmental pollutants. In one study, a voltammetric sensor was developed to analyze thiosulfate, 4-chlorophenol, and nitrite in water, demonstrating the applicability of aniline derivatives in environmental monitoring (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).

Corrosion Inhibition

  • Inhibiting Corrosion of Metals : The compound's derivatives have been evaluated for their efficiency in inhibiting the corrosion of metals. A study on a synthesized thiophene Schiff base showed its effectiveness as a corrosion inhibitor in acidic solutions, highlighting the practical utility of aniline derivatives in industrial applications (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Synthesis and Antimicrobial Activities

  • Synthesis of New Compounds and Antimicrobial Activities : Research has been conducted on synthesizing new compounds using aniline derivatives and evaluating their antimicrobial properties. For example, new 2,5 disubstituted 1,2,4-triazoles using 4-chloro aniline have been synthesized and tested for antimicrobial activity, showing the compound's significance in pharmaceutical research (Jalihal, Sharabasappa, & Kilarimath, 2009).

Safety And Hazards

The safety information available indicates that 4-((4-Chlorophenyl)thio)aniline may be harmful if swallowed and may cause skin, eye, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for research on 4-((4-Chlorophenyl)thio)aniline and similar compounds could involve further exploration of their biological activities. For instance, thiophene-based analogs have been studied for their potential as biologically active compounds . These compounds could be further investigated for their antimicrobial, anticancer, and other pharmacological properties .

properties

IUPAC Name

4-(4-chlorophenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTZWUZZYSGZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485532
Record name 4-Amino-4'-chloro diphenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorophenyl)thio)aniline

CAS RN

32631-29-1
Record name 4-Amino-4'-chloro diphenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Zhao, F Zhang, GJ Deng - The Journal of Organic Chemistry, 2020 - ACS Publications
An iodine-promoted divergent thiolation of unprotected anilines with thiols for the synthesis of sulfide anilines has been described. The combinational use of I 2 and DMSO played an …
Number of citations: 11 pubs.acs.org

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